Tetraethyl hexane-1,1,6,6-tetracarboxylate

Description

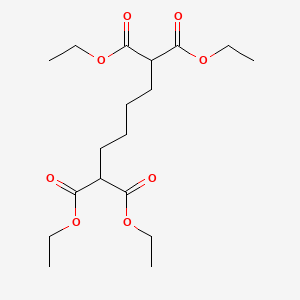

Tetraethyl hexane-1,1,6,6-tetracarboxylate is a tetracarboxylate ester featuring four ethoxycarbonyl groups symmetrically positioned on a hexane backbone. These compounds are characterized by their ester functional groups, which confer solubility in organic solvents and thermal stability up to 60–70°C, as inferred from dielectric constant measurements and synthesis protocols .

Properties

IUPAC Name |

tetraethyl hexane-1,1,6,6-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O8/c1-5-23-15(19)13(16(20)24-6-2)11-9-10-12-14(17(21)25-7-3)18(22)26-8-4/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABJDVPVORXWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277093 | |

| Record name | tetraethyl hexane-1,1,6,6-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-84-3 | |

| Record name | 1,2,7,7-Tetraethyl octanetetracarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 831 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC831 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetraethyl hexane-1,1,6,6-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl hexane-1,1,6,6-tetracarboxylate can be synthesized through esterification reactions. One common method involves the reaction of hexanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl hexane-1,1,6,6-tetracarboxylate undergoes several types of chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form hexanetetracarboxylic acid and ethanol.

Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, at elevated temperatures.

Reduction: Carried out using lithium aluminum hydride in anhydrous ether solvents under inert atmosphere conditions.

Major Products Formed

Hydrolysis: Hexanetetracarboxylic acid and ethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Primary alcohols derived from the ester groups.

Scientific Research Applications

Organic Synthesis

Tetraethyl hexane-1,1,6,6-tetracarboxylate serves as a key intermediate in organic synthesis. It is primarily utilized in the synthesis of complex organic molecules and as a precursor for various chemical transformations.

- Cyclization Reactions : TEHT has been employed in cyclization reactions to produce cyclic compounds. For instance, studies have shown that it can be transformed into tetraalkyl cis,cis-cyclodeca-3,8-diene-1,1,6,6-tetracarboxylates through specific synthetic routes. The yields of these reactions vary based on the substituents used on the ester groups .

Electrochemical Applications

TEHT is significant in electrochemical research due to its ability to undergo various transformations under electrochemical conditions.

- Electrooxidation Processes : Recent advancements in electrooxidation have highlighted TEHT's potential in synthesizing oxygen-containing heterocycles. The compound can be transformed into 5- and 6-membered heterocycles with high yields (65–90%) when subjected to electrochemical conditions involving formaldehyde . This application demonstrates TEHT's utility in developing new synthetic methodologies.

Material Science

TEHT's structural properties make it suitable for applications in material science, particularly in the development of semiconductive materials.

- Coordination Networks : Research has indicated that TEHT can be utilized to create semiconductive coordination networks. Its unique molecular structure allows for effective electronic communication across polycyclic aromatic systems when combined with metal halide moieties .

Table 1: Synthesis and Yield Data of TEHT Derivatives

| Compound Name | R Group | Yield (%) | Reference |

|---|---|---|---|

| Tetraethyl cis,cis-cyclodecadiene | Ethyl | 1.2 | |

| Tetraethyl cyclopent-3-ene-1,1-dicarboxylate | Propyl | 6.9 | |

| Oxygen-containing heterocycles | - | 65–90 |

Case Study: Electrochemical Transformation of TEHT

A study conducted on the electrochemical transformation of this compound demonstrated its ability to produce valuable intermediates for further organic synthesis. The process involved applying an electric current to a solution containing TEHT and formaldehyde under controlled conditions. The resulting products included various cyclic compounds with significant yields.

Mechanism of Action

The mechanism of action of tetraethyl hexane-1,1,6,6-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release hexanetetracarboxylic acid, which can further participate in biochemical reactions. The compound’s ability to undergo transesterification and reduction reactions also contributes to its versatility in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Tetracarboxylate Esters

Structural and Functional Analogues

Key structural analogs include:

Tetraethyl Amylenetetracarboxylate : Features a five-carbon aliphatic chain.

Tetraethyl Propane Tetracarboxylate : Shorter three-carbon backbone.

Tetraethyl Hexane-1-Phenyl Tetracarboxylate : Incorporates a phenyl group on the hexane chain.

Tetraethyl Cyclohexane-1,1,4,4-Tetracarboxylate : Cyclohexane core for enhanced rigidity .

Dielectric Constant Analysis

Dielectric constants (DC) are critical for applications in material science and electronics. Comparative data from dielectric studies reveals:

Key Findings :

- Phenyl groups increase polarity , raising the dielectric constant (e.g., 5.9 for phenyl-substituted vs. 4.4 for aliphatic analogs).

- Chain length and saturation modulate dielectric properties: shorter chains (propane) exhibit higher k values than longer aliphatic analogs (amylene).

Biological Activity

Tetraethyl hexane-1,1,6,6-tetracarboxylate (TEHT) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TEHT, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TEHT has the molecular formula and features four carboxylate groups attached to a hexane backbone. The synthesis of TEHT typically involves the reaction of hexane-1,1,6,6-tetracarboxylic acid with ethyl alcohol in the presence of a catalyst. Various synthetic routes have been explored to optimize yield and purity, with some studies reporting yields as low as 2.6% under certain conditions .

TEHT's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar carboxylate functionalities often exhibit anti-inflammatory and antioxidant properties. These activities can be linked to the ability of carboxylate groups to chelate metal ions and modulate oxidative stress pathways.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of TEHT in models of neurodegeneration. The results demonstrated that TEHT could reduce oxidative stress markers and improve neuronal survival in vitro .

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of TEHT in animal models. The compound was found to significantly lower levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Activity : Research also highlighted the antimicrobial properties of TEHT against various pathogens. In vitro assays showed that TEHT exhibited significant inhibitory effects on bacterial growth, indicating its potential use in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress | |

| Anti-inflammatory | Lowered cytokine levels | |

| Antimicrobial | Inhibited bacterial growth |

Safety and Toxicity

While TEHT shows promise for various applications, it is essential to consider its safety profile. Preliminary toxicity studies indicate that TEHT has a low toxicity level when administered at therapeutic doses; however, further research is needed to fully understand its long-term effects and potential interactions with other compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.